Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Overview
Description
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, also known as t-Boc-N-amido-PEG6-acid, is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . It is a degradable ADC linker used in the synthesis of degradable antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker used in PROTAC synthesis .Molecular Structure Analysis
The molecular formula of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is C20H39NO10 . Its molecular weight is 453.52 .Chemical Reactions Analysis
The terminal carboxylic acid of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid has a molecular weight of 453.53 g/mol . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors .Scientific Research Applications
Crystal Structure and Peptide Synthesis
The study of crystal structures of peptides, such as the C-terminal nonapeptide of alamethicin, provides insights into peptide folding and stability, which is crucial for designing synthetic peptides for various applications (Bosch et al., 1985). This knowledge is instrumental in the synthesis of peptides with specific biological activities.
N-tert-Butoxycarbonylation of Amines
N-tert-Butoxycarbonylation is a key reaction in peptide synthesis, enabling the protection of amines during the synthesis process. This technique is environmentally benign and efficient, showcasing the importance of Boc-protected amino acids in peptide synthesis (Heydari et al., 2007).
Synthesis of Redox-active Peptides
The incorporation of redox-active amino acids into peptide assemblies to study photoinitiated electron or energy transfer illustrates the versatility of peptide synthesis in creating functional materials for energy and sensor applications (McCafferty et al., 1995).
Development of β-Peptides
Research on β-peptides consisting of geminally disubstituted β-amino acids highlights the exploration of peptide secondary structure beyond natural α-amino acids, contributing to the development of novel peptides with enhanced stability and biological activity (Seebach et al., 1998).
Electrophilic Amination and Peptide Modification
Studies on the electrophilic amination of amino acids and their derivatives using efficient NH-Boc transfer reagents demonstrate the importance of Boc-protected amino acids in the synthesis of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYOIHYERRXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373187 | |
Record name | 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
CAS RN |
882847-13-4 | |
Record name | 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.